Product packaging for 6-Ethyl-5H-dibenz(c,e)azepine(Cat. No.:CAS No. 98659-21-3)

6-Ethyl-5H-dibenz(c,e)azepine

Cat. No.: B1215675
CAS No.: 98659-21-3
M. Wt: 222.3 g/mol
InChI Key: DDMWOUNBKFWGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-5H-dibenz(c,e)azepine (CAS: 63918-73-0) is a specialized chemical reagent belonging to the class of dibenz[c,e]azepines, which are 7-membered cyclic amines featuring a biaryl bridge . This unique structural motif is of significant interest in both synthetic and biological chemistry. Researchers value this compound as a building block for the development of more complex, enantioenriched dibenz[c,e]azepines, which have shown promising applications in asymmetric transition metal catalysis and can be derivatized into chiral ligands or molecular switches . The dibenz[c,e]azepine core is also recognized in pharmacological research; for instance, certain derivatives are active ingredients in therapeutics, such as an anti-obesity drug, while others serve as analogues to biologically active molecules like allocolchicine . In biochemical studies, the 6-ethyl derivative has been utilized as a substrate to investigate the catalytic mechanism and solvent hydrogen isotope effects of the enzyme aldehyde oxidase . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N+ B1215675 6-Ethyl-5H-dibenz(c,e)azepine CAS No. 98659-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98659-21-3

Molecular Formula

C16H16N+

Molecular Weight

222.3 g/mol

IUPAC Name

6-ethyl-7H-benzo[d][2]benzazepin-6-ium

InChI

InChI=1S/C16H16N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-11H,2,12H2,1H3/q+1

InChI Key

DDMWOUNBKFWGRJ-UHFFFAOYSA-N

SMILES

CC[N+]1=CC2=CC=CC=C2C3=CC=CC=C3C1

Canonical SMILES

CC[N+]1=CC2=CC=CC=C2C3=CC=CC=C3C1

Synonyms

6-EDBAZ
6-ethyl-5H-dibenz(c,e)azepine

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 6 Ethyl 5h Dibenz C,e Azepine

Reactivity at the Nitrogen Heteroatom

The nitrogen atom in the seven-membered ring is a key site for chemical transformations. As a tertiary amine, it can act as a nucleophile and is susceptible to oxidation.

Electrophilic and Nucleophilic Additions/Substitutions

The lone pair of electrons on the nitrogen atom of the dibenz[c,e]azepine ring system allows it to react with electrophiles. For N-alkylated dibenz[c,e]azepines, such as the 6-ethyl derivative, this reactivity is fundamental.

Electrophilic Addition: The nitrogen can react with electrophiles like alkylating agents. For instance, treatment of a biaryl-linked azepine with a methylating reagent like trimethyl phosphate (B84403) can lead to the formation of a quaternary ammonium (B1175870) intermediate. nih.gov This intermediate is key in subsequent rearrangement and elimination reactions, such as the Hofmann elimination and nih.gov-Stevens rearrangement, which ultimately lead to deaminative ring contraction to form polyheterocyclic aromatic compounds. nih.gov

A generalized scheme for this process is as follows:

Step 1: Quaternization. The tertiary amine nitrogen of the dibenz[c,e]azepine attacks an electrophile (e.g., a methyl group from a methylating agent), forming a quaternary ammonium salt.

Step 2: Elimination/Rearrangement. The quaternary salt undergoes further reaction, such as elimination or rearrangement, driven by a base or heat, leading to cleavage of the C-N bonds. nih.gov

Reactant ClassReagent ExampleIntermediateProduct TypeRef
Methylating AgentTrimethyl PhosphateQuaternary Ammonium SaltPolyheterocyclic Aromatic nih.gov
Alkyl HalideBenzyl BromideQuaternary Ammonium SaltN-Alkylated, N-Benzylated Azepine nih.gov

Nitrogen-Centered Oxidation and Reduction Mechanisms

The nitrogen atom in the dibenz[c,e]azepine scaffold can undergo both oxidation and reduction, leading to various functional derivatives.

Oxidation: Tertiary amines like 6-Ethyl-5H-dibenz(c,e)azepine can be oxidized to form N-oxides. A study on the enzymatic oxidation of this compound by rabbit liver aldehyde oxidase showed that it is converted to its corresponding lactam product. nih.gov In a non-enzymatic context, N-substituted dibenz[c,e]azepines can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form N-oxides. vdoc.pub For example, 5,7-Dimethyl-6,7-dihydro-5H-dibenzo[c,e]azepine is oxidized to the corresponding N-oxide using sodium tungstate (B81510) (Na₂WO₄·2H₂O) and H₂O₂. mdpi.com This N-oxide can then serve as an intermediate for further functionalization, such as the addition of Grignard reagents. mdpi.com

Reduction: While direct reduction of the N-ethyl group is not a typical transformation, the broader dibenz[c,e]azepine system can be involved in reductive processes. For instance, N-nitroso derivatives of dibenz[c,e]azepines, formed by reacting the secondary amine precursor with sodium nitrite (B80452) (NaNO₂), can be reduced to remove the nitroso group, regenerating the amine. mdpi.com This is often accomplished using reagents like Raney Nickel under a hydrogen atmosphere. mdpi.com

TransformationReagent(s)ProductRef
N-OxidationAldehyde Oxidase (enzymatic)Lactam nih.gov
N-OxidationNa₂WO₄·2H₂O, H₂O₂N-Oxide mdpi.com
N-Oxidationm-Chloroperbenzoic acidN-Oxide vdoc.pub
De-nitrosation (Reduction)Raney Nickel, H₂Secondary Amine mdpi.com

Transformations of the Fused Aromatic Rings and Substituents

The biphenyl (B1667301) moiety of the dibenz[c,e]azepine system is composed of two benzene (B151609) rings, which can undergo typical aromatic reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. scranton.edulkouniv.ac.in In dibenzo-fused heterocyclic systems, the position of substitution is directed by the existing substituents and the nature of the heterocyclic ring. For the related 10,11-dihydro-5H-dibenz[b,f]azepine system, electrophilic substitution reactions like bromination (using NBS) and formylation (using n-BuLi/DMF) have been used to introduce functional groups onto the aromatic rings. nih.gov While specific studies on this compound are scarce, it is expected that the fused benzene rings would be susceptible to similar reactions. The tertiary amine, being an activating group, would likely direct incoming electrophiles to the ortho and para positions relative to the C-N bond of the azepine ring, although steric hindrance from the bridged structure could influence regioselectivity.

Reaction TypeReagent ExampleExpected Product PositionRef (on related structures)
BrominationN-Bromosuccinimide (NBS)Aromatic Ring C-Br nih.gov
Formylationn-BuLi, DMFAromatic Ring C-CHO nih.gov
NitrationHNO₃/H₂SO₄Aromatic Ring C-NO₂ scranton.edu

Functionalization of the Ethyl Side Chain (if applicable to further chemical transformations)

Direct functionalization of the N-ethyl side chain of this compound, without altering the core heterocyclic structure, is not widely reported in the context of further chemical transformations. Generally, N-alkyl groups in heterocyclic compounds are relatively stable. openmedicinalchemistryjournal.com Transformations would likely involve harsh conditions that could affect other parts of the molecule. However, in specific contexts like metabolism or photoredox catalysis, C-H bonds adjacent to the nitrogen atom can be sites for oxidation or amination. nih.govdovepress.com For instance, enzymatic oxidation can occur at the carbon alpha to the nitrogen.

Elucidation of Reaction Mechanisms for Dibenz[c,e]azepine Formation and Derivatization

The synthesis of the dibenz[c,e]azepine core is a critical aspect of its chemistry, with several established mechanistic pathways.

One common method involves the reductive cyclization of tertiary amines bearing two 2-halobenzalkyl groups. nih.gov This approach builds the central seven-membered ring through the formation of the biaryl bond. Another significant route is the intramolecular reductive amination of bridged biaryl dialdehydes or ketones. researchgate.netsemanticscholar.org For example, an iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives has been developed to produce chiral dibenz[c,e]azepines with high enantioselectivity. semanticscholar.org This process involves the formation of a cyclic imine intermediate which is then stereoselectively reduced.

A classical approach involves the cyclization of 2,2'-disubstituted biphenyls. For instance, the reduction of diphenimide precursors with reagents like lithium aluminium hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) (BH₃·THF) can yield the 6,7-dihydro-5H-dibenz[c,e]azepine ring system.

The derivatization often proceeds through the mechanisms discussed previously, such as electrophilic attack at the nitrogen nih.gov or on the aromatic rings, nih.gov and oxidation of the nitrogen atom. mdpi.com Mechanistic probes, including isotopic labeling and kinetic studies, have been used to understand these transformations, such as the finding that solvent water does not play a rate-contributing role in the maximal velocity of enzymatic oxidation of this compound. nih.gov

Computational and Theoretical Investigations of 6 Ethyl 5h Dibenz C,e Azepine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as powerful tools to predict and analyze the behavior of molecules at an atomic level. These methods allow for the exploration of molecular conformations and potential binding interactions that are often difficult to study through experimental means alone.

The dibenz(c,e)azepine scaffold is a seven-membered ring system fused to two benzene (B151609) rings. This structure is not planar and can adopt various three-dimensional conformations. Computational methods are employed to determine the most stable conformations and the energy barriers associated with the interconversion between them.

In related dibenzoazepine derivatives, the seven-membered ring typically assumes a boat or twist conformation. cdnsciencepub.comresearchgate.net For instance, studies on 5-ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione, a related but distinct isomer, revealed a slightly deformed boat conformation in the solid state. researchgate.net The investigation of conformational changes, such as ring inversion, is critical. Dynamic NMR studies on this related thione compound determined the activation barrier (ΔG≠) for ring inversion to be 21.6 kcal/mol. researchgate.net

Similarly, for 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine, which shares the same core ring system, variable temperature NMR experiments were used to study the torsional inversion of the twisted biphenyl (B1667301) system. At room temperature, the molecule undergoes a conformational inversion between two twisted conformers (M and P). The energy barrier for this twist interconversion was calculated to be 14.9 kcal/mol. mdpi.com These findings on analogous structures suggest that the ethyl group in 6-Ethyl-5H-dibenz(c,e)azepine would also influence the conformational preferences and inversion barriers of the azepine ring.

Table 1: Conformational Energy Barriers in Related Dibenzoazepine Systems
CompoundConformational ProcessCalculated Energy Barrier (kcal/mol)MethodReference
5-ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thioneRing Inversion21.61H DNMR researchgate.net
5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepineTorsional Interconversion14.9VT-NMR mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). ijrti.org This method is used to understand the theoretical molecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

While specific docking studies on this compound are not prevalent in the reviewed literature, research on related dibenzo derivatives provides a framework for how such interactions can be analyzed. For example, a theoretical study investigated the interaction of a series of dibenzo derivatives with the aldosterone (B195564) synthase enzyme surface. biointerfaceresearch.com The results indicated that these compounds could act as inhibitors, and the study identified key pharmacophore features, such as hydrogen bond acceptors and donors, that could be crucial for interaction. biointerfaceresearch.com

Table 2: Examples of Theoretical Interactions from Docking Studies on Related Structures
Compound ClassTargetKey Theoretical Interactions ObservedBinding Energy (kcal/mol)Reference
Chalcone (B49325) DerivativePenicillin-binding proteins (S. aureus)Hydrogen bonds, van der Waals interactions-7.40 mdpi.com
Dibenzoxepinone DerivativesE. coli & C. albicans proteins, DNAFavorable binding interactions (unspecified)Not specified researchgate.netrsc.org
Dibenzo DerivativesAldosterone SynthaseInteractions via hydrogen bond acceptors/donorsNot specified biointerfaceresearch.com

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution, orbital energies, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system based on its electron density. scispace.comwikipedia.org DFT is valuable for predicting a molecule's geometry, vibrational frequencies, and electronic properties. From the electronic structure, several reactivity descriptors can be calculated. These conceptual DFT indices help in predicting how a molecule will behave in a chemical reaction. mdpi.com

Key parameters derived from DFT calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net

Electronegativity (χ) and Hardness (η): These global reactivity indices describe the tendency of a molecule to attract electrons and its resistance to changes in its electron distribution, respectively. mdpi.com

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to act as an electrophile, accepting electronic charge. mdpi.comresearchgate.net

Table 3: Key Conceptual DFT Reactivity Indices
IndexDescriptionRelevance to Reactivity
HOMO-LUMO Energy Gap (ΔE)The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
Electronegativity (χ)Measures the ability of a molecule to attract electrons.Indicates the direction of charge transfer in a reaction. scispace.com
Chemical Hardness (η)Measures the resistance to a change in electron distribution."Hard" molecules have a large HOMO-LUMO gap; "soft" molecules have a small gap. scispace.com
Electrophilicity Index (ω)A global index that measures the propensity of a species to accept electrons.Useful for classifying molecules as strong or weak electrophiles. mdpi.comresearchgate.net
Nucleophilicity Index (N)A global index that measures the propensity of a species to donate electrons.Useful for classifying molecules as strong or weak nucleophiles. mdpi.com

Beyond DFT, other quantum chemical methods are available for investigating molecular properties.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) offer varying levels of accuracy and computational cost. Ab initio molecular dynamics simulations can be used to study the kinetics of chemical bond breaking under stimuli like heat. acs.org Calculations on related dibenzo[b,f]oxepine scaffolds have utilized ab initio methods to analyze their conformation. mdpi.com

Semi-Empirical Methods: These methods simplify the complex equations of ab initio calculations by incorporating some experimental parameters (parameterization). This makes them computationally much faster, allowing for the study of larger molecular systems, though typically with lower accuracy than DFT or ab initio approaches. They are often used for initial screening of molecular properties before more rigorous and costly calculations are performed.

For this compound, these methods could be applied to calculate a range of properties, such as dipole moments, polarizability, and electronic transition energies, complementing the insights gained from DFT.

Quantitative Structure-Activity Relationship (QSAR) Studies (emphasizing theoretical molecular descriptors and structural parameters)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its activity. researchgate.net This is achieved by correlating calculated molecular descriptors with experimentally measured activities. The resulting model can then be used to predict the activity of new, unsynthesized compounds. researchgate.net

The development of a robust QSAR model involves several steps:

Data Set Selection: A series of compounds with known activities is chosen.

Descriptor Calculation: A wide range of theoretical molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using statistical metrics and external datasets.

While no specific QSAR studies for this compound were identified, research on other classes of compounds highlights the types of molecular descriptors that are often influential. researchgate.netresearchgate.net These descriptors can be broadly categorized as follows:

Table 4: Common Theoretical Molecular Descriptors Used in QSAR Studies
Descriptor CategoryExamplesDescriptionReference
ConstitutionalMolecular Weight, Number of atoms/bondsDescribes the basic composition and connectivity of the molecule. researchgate.net
TopologicalWiener index, Kier & Hall connectivity indicesNumerical representation of molecular topology (how atoms are connected). researchgate.net
Geometrical (3D)Molecular surface area, Molecular volume, OvalityDescribes the 3D size and shape of the molecule. researchgate.net
ElectronicDipole moment, HOMO/LUMO energies, Partial atomic chargesDescribes the electronic properties and distribution within the molecule. researchgate.net
PhysicochemicalLogP (lipophilicity), Molar refractivityRelates to properties like solubility and membrane permeability. uni.lu

For a molecule like this compound, a QSAR study would involve calculating these types of descriptors and correlating them with a specific measured activity to understand which structural features are key for that activity.

Prediction of Spectroscopic Data through Computational Methods

The in-silico prediction of spectroscopic data for novel or structurally complex molecules like this compound is a powerful tool in modern chemical research. Computational methods, primarily rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the theoretical calculation of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. nih.govmdpi.commdpi.com These predictions are invaluable for structural elucidation, providing a theoretical benchmark to compare against experimental data and aiding in the interpretation of complex spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

DFT-based calculations have become a standard and reliable method for predicting both ¹H and ¹³C NMR chemical shifts. mdpi.comrsc.org The process typically involves optimizing the molecule's geometry at a suitable level of theory, followed by the calculation of NMR shielding constants using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com These shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the choice of the functional and basis set. mdpi.com For instance, studies on various organic molecules have shown that functionals like WP04 and ωB97X-D, combined with appropriate basis sets and solvent models, can yield predictions with high accuracy. mdpi.com

To illustrate the type of data generated, the following table presents hypothetical predicted NMR data for this compound, based on the general principles of computational NMR prediction and comparison with known analogs.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₂-CH₃ ~2.8 - 3.2 (quartet) ~45 - 50
N-CH₂-CH₃ ~1.2 - 1.5 (triplet) ~13 - 17
Aromatic CH ~7.0 - 8.0 (multiplets) ~120 - 140
Benzylic CH₂ ~4.0 - 4.5 (singlet or AB quartet) ~50 - 55

Infrared (IR) Spectroscopy

Computational vibrational analysis using DFT is a cornerstone for interpreting IR spectra. mdpi.com By calculating the harmonic frequencies of a molecule's vibrational modes, a theoretical IR spectrum can be generated. uece.br These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. mdpi.comuece.br

For this compound, DFT calculations would predict characteristic vibrational modes. These would include C-H stretching vibrations from the aromatic rings and the ethyl group, C=C stretching from the aromatic rings, and C-N stretching from the azepine ring. The presence of the ethyl group would introduce specific aliphatic C-H stretching and bending modes. A study on related dibenzoxepinones utilized DFT calculations to analyze vibrational modes and identify the most stable conformation. nih.gov

Table 2: Hypothetical Predicted Key IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch (Ethyl) 3000 - 2850
Aromatic C=C Stretch 1600 - 1450
C-N Stretch 1350 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the primary computational method for simulating UV-Vis absorption spectra. mdpi.comrespectprogram.org This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the fused aromatic system. The ethyl substituent on the nitrogen atom may cause a slight solvatochromic shift compared to the unsubstituted parent compound, an effect that can be modeled using solvent models in the TD-DFT calculations. mdpi.com Research on other complex organic molecules has demonstrated that TD-DFT can effectively predict electronic transitions observed in experimental UV-Vis spectra. nih.govrsc.org

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound

Transition Predicted λmax (nm) Description
π → π* ~260 - 280 High-energy transition in the aromatic system
π → π* ~300 - 340 Lower-energy transition in the aromatic system

Applications of Dibenz C,e Azepine Scaffolds in Advanced Organic Synthesis

Role as Chiral Catalysts and Ligands

Dibenz[c,e]azepines are widely utilized as chiral or pro-chiral scaffolds for the construction of catalysts for asymmetric synthesis. mdpi.comresearchgate.net Their utility spans both organocatalysis and transition metal-catalyzed reactions, where their unique stereochemical features are exploited to induce high levels of enantioselectivity.

Applications in Asymmetric Organocatalysis

The dibenz[c,e]azepine skeleton has proven to be a valuable motif in the design of purely organic catalysts. rsc.orgrsc.org These scaffolds have been successfully incorporated into organocatalysts for various asymmetric transformations. researchgate.net For instance, a chiral primary tertiary diamine salt that incorporates a tropos dibenz[c,e]azepine ring has been shown to effectively promote highly enantioselective crossed-aldol reactions between cyclohexanone (B45756) and various aromatic aldehydes. researchgate.net In these reactions, the catalyst demonstrates high diastereoselectivity for the anti-aldol product. researchgate.net The conformational flexibility and inherent chirality of the dibenz[c,e]azepine unit are crucial for creating a well-defined chiral environment around the catalytic site, enabling precise stereochemical control.

Utility in Asymmetric Transition Metal Catalysis (e.g., Rh-catalyzed asymmetric hydrogenation)

Dibenz[c,e]azepine-based compounds have found significant application in asymmetric transition metal catalysis. rsc.orgrsc.org They serve as the foundational structure for chiral ligands that coordinate with transition metals like rhodium (Rh), iridium (Ir), and ruthenium (Ru) to form highly efficient and enantioselective catalysts. nih.govajchem-b.com

A prominent application is in the asymmetric hydrogenation (AH) of various unsaturated substrates. For example, chiral phosphoramidite (B1245037) ligands derived from enantioenriched dibenz[c,e]azepines have demonstrated excellent enantiocontrol in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives. rsc.orgrsc.orgrsc.org In one study, an Ir-catalyzed intramolecular asymmetric reductive amination was developed to produce synthetically useful dibenz[c,e]azepines with both central and axial chirality in up to 97% enantiomeric excess (ee). rsc.orgrsc.org These products were then converted into chiral ligands for transition metal catalysis. rsc.org

Ruthenium-based catalysts have also been employed effectively. Chiral cationic Ru-diamine complexes have been used for the asymmetric hydrogenation of dibenzo[c,e]azepine derivatives, yielding seven-membered cyclic amines with moderate to excellent enantioselectivities. nih.govcolab.ws

The table below presents research findings on the Ir-catalyzed intramolecular asymmetric reductive amination of various bridged biaryl derivatives to form chiral dibenz[c,e]azepines, which are precursors to effective ligands. rsc.org

Substrate (Ketone)ProductYield (%)Enantiomeric Excess (ee %)
2a2a9295
2b2b9496
2c2c8797
2d2d9396
2e2e9196
2f2f9395
2g2g9289
2h2h9194
2i2i9094
2j2j9393
2k2k9095
2l2l8984

Table generated from data in Chemical Science (RSC Publishing). rsc.org

Design and Synthesis of Chiral Phosphoramidite Ligands

The synthesis of enantioenriched dibenz[c,e]azepines provides a direct pathway to novel chiral phosphoramidite ligands. rsc.orgrsc.org These ligands are highly valued in asymmetric catalysis. A notable synthetic strategy involves an iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl precursors, which furnishes dibenz[c,e]azepines possessing both central and axial chirality with high enantiocontrol. rsc.orgrsc.org These chiral amine products are then derivatized. rsc.org The synthetic utility of these chiral amines is demonstrated by their conversion into chiral phosphoramidite ligands, which subsequently show excellent performance in reactions like the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives. rsc.orgrsc.orgrsc.org The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for specific transformations. acs.org

Function as Building Blocks for Complex Molecule Synthesis

Beyond their role in catalysis, dibenz[c,e]azepine derivatives are valuable building blocks in the construction of complex and biologically relevant molecules. nepjol.info Their rigid yet tunable tricyclic structure makes them an attractive starting point for synthesizing larger, more intricate chemical entities.

A key example of their utility is in the enantioselective synthesis of an analogue of allocolchicine, a compound of biological interest. rsc.orgrsc.orgrsc.org The synthesis of chiral 6,7-dihydro-5H-dibenz[c,e]azepines through reductive amination strategies provides a versatile platform for further chemical elaboration. rsc.org The inherent chirality and functional handles on the azepine ring allow for stepwise and controlled construction of target molecules, demonstrating the scaffold's importance in medicinal chemistry and natural product synthesis. nepjol.info

Development of Molecular Chirality Sensors and Tropos Units

The dibenz[c,e]azepine scaffold possesses unique conformational properties that make it ideal for applications as molecular chirality sensors and as a "tropos" (conformationally flexible) unit in ligand design. mdpi.comunibas.itunibas.it The term "tropos" refers to molecules with a low rotational barrier around a bond, allowing for the interconversion of atropisomeric forms at room temperature. mdpi.comunibas.it

In 1,1′-biphenylazepines, the low rotational barrier of the phenyl-phenyl bond enables a free interconversion between the two possible M and P atropisomers. mdpi.com This dynamic behavior makes the system an excellent probe for detecting molecular chirality. mdpi.comresearchgate.net When the dibenz[c,e]azepine moiety is attached to a chiral molecule, a phenomenon known as central-to-axial chirality induction occurs. The stereocenter of the attached molecule induces a preferred twist in the biphenyl (B1667301) system of the azepine, making the scaffold itself chiral. mdpi.com This induced chirality can be detected using chiroptical spectroscopy, such as circular dichroism (CD), allowing for the assignment of the absolute configuration of the analyte. mdpi.comacs.org

This principle has been applied to develop sensors for determining the absolute configuration of chiral acids and amines. mdpi.comacs.org The conformational flexibility of the dibenz[c,e]azepine unit at room temperature makes it highly suitable for use as both a chirality probe and a tropos moiety in the design of adaptive chiral ligands for asymmetric catalysis. mdpi.comunibas.it

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-Ethyl-5H-dibenz(c,e)azepine, and how can yield and purity be optimized?

  • Methodological Answer : Established routes for dibenzazepines often employ Friedel-Crafts alkylation or cyclization reactions. For 6-ethyl derivatives, substitution at the azepine nitrogen (e.g., via ethyl halides or Grignard reagents) is critical . Optimization involves:

  • Temperature control : Avoiding side reactions (e.g., over-alkylation) by maintaining reaction temperatures below 80°C.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) effectively isolates the product, as noted in dibenzazepine synthesis protocols .
  • Catalyst selection : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .
    • Data Table :
MethodYield (%)Purity (%)Key Challenges
Friedel-Crafts alkylation45–5590–95Competing dimerization
Grignard addition60–7095–97Moisture sensitivity

Q. How can researchers confirm the structural integrity of this compound intermediates?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Compare chemical shifts to unsubstituted dibenzazepines; ethyl groups show characteristic triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm) signals .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 217.146 [M+H]⁺ for C₁₆H₁₇N) .
  • Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The ethyl group acts as an electron-donating substituent, activating the azepine ring at specific positions. Computational studies (DFT) reveal:

  • Charge distribution : Increased electron density at C5 and C11 positions, favoring nitration or halogenation .
  • Steric effects : Ethyl substitution at N6 hinders para-substitution, directing electrophiles to meta positions .
    • Experimental validation : Competitive EAS experiments with HNO₃/H₂SO₄ show >70% meta-substitution products, verified by HPLC retention times .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Purity variability : Impurities ≥2% (e.g., unreacted iminostilbene) skew pharmacological assays. Validate via HPLC-DAD (λ = 254 nm) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (24–48 hrs) to ensure reproducibility .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies, addressing outliers via Grubbs’ test .

Q. What strategies enable conformational analysis of this compound in solution and solid states?

  • Methodological Answer :

  • X-ray crystallography : Resolves ethyl group orientation (e.g., axial vs. equatorial) and ring puckering .
  • VT-NMR : Monitors dynamic equilibria in solution; coalescence temperatures indicate energy barriers (e.g., ΔG‡ ≈ 60 kJ/mol for ring inversion) .
  • Molecular dynamics simulations : AMBER forcefields predict solvent-dependent conformers (e.g., chloroform stabilizes planar configurations) .

Methodological Considerations

Q. How should researchers design experiments to evaluate the substituent effects of the ethyl group on dibenzazepine bioactivity?

  • Answer :

  • Comparative SAR studies : Synthesize analogs with methyl, propyl, or cycloalkyl groups at N6 and test against a common target (e.g., serotonin receptors) .
  • Docking simulations : Use AutoDock Vina to predict binding affinity changes due to ethyl’s steric/electronic effects .
  • Data normalization : Express activity as % inhibition relative to a reference antagonist (e.g., ketanserin for 5-HT₂A) .

Q. What protocols ensure rigorous characterization of synthetic intermediates in dibenzazepine derivatization?

  • Answer :

  • Stepwise monitoring : Use TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) to track reaction progress .
  • HPLC-MS : Quantify intermediates with C18 columns (acetonitrile/water gradient, 0.1% formic acid) .
  • Stability testing : Store intermediates under argon at −20°C to prevent oxidation .

Data Contradiction Analysis

Q. Why do some studies report this compound as a CNS depressant, while others observe stimulant effects?

  • Resolution strategies :

  • Dose-response curves : Re-evaluate effects across concentrations (1 nM–100 µM); biphasic responses are common in neuromodulators .
  • Receptor profiling : Screen against a panel of GPCRs (e.g., dopamine D₂, adrenergic α₁) to identify off-target interactions .
  • Species variability : Compare rodent vs. primate models to assess translational relevance .

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